Anti-Peroxide Activity in Bulk Oil Systems: Methyl Gallate Surpasses Gallic Acid
In a study evaluating antioxidant efficacy in bulk Kilka fish oil at 55°C, Methyl Gallate (MG) demonstrated superior anti-peroxide activity compared to Gallic Acid (GA). While GA was a more potent antiradical agent (lower IC50), MG provided better protection against the formation of lipid peroxides, which is a more direct measure of oxidative rancidity in fats and oils [1].
| Evidence Dimension | Anti-peroxide activity (relative order of effectiveness) |
|---|---|
| Target Compound Data | Highest anti-peroxide activity in the series |
| Comparator Or Baseline | Gallic Acid (GA) and α-Tocopherol |
| Quantified Difference | Order of effectiveness: Methyl Gallate > Gallic Acid > α-Tocopherol |
| Conditions | Bulk Kilka fish oil, 55°C, anti-peroxide assay |
Why This Matters
For procurement in food science or industrial oil stabilization, this data indicates that Methyl Gallate is the more effective choice for preventing peroxide formation in bulk lipid systems, which is a key performance metric distinct from general radical scavenging.
- [1] Asnaashari, M., Farhoosh, R., & Sharif, A. (2014). Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. Food Chemistry, 159, 439-444. View Source
